
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina es un compuesto químico con la fórmula molecular C13H27ClN2O2. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que contiene dos átomos de nitrógeno en posiciones opuestas en un anillo de seis miembros. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina generalmente implica la reacción de 1-carboxilato de tert-butilo 2-isobutilpiperazina con ácido clorhídrico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación de la sal de clorhidrato. La ruta sintética general se puede resumir de la siguiente manera:
Materiales de partida: 1-carboxilato de tert-butilo 2-isobutilpiperazina y ácido clorhídrico.
Condiciones de reacción: La reacción se lleva a cabo típicamente a temperatura ambiente en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Purificación: El producto se purifica utilizando técnicas estándar como recristalización o cromatografía para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina puede implicar procesos de lotes a gran escala o continuos. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El uso de sistemas automatizados y técnicas de purificación avanzadas garantiza la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo tert-butilo o el grupo isobutilo pueden ser reemplazados por otros grupos funcionales.
Reacciones de oxidación y reducción: El anillo de piperazina puede sufrir reacciones de oxidación o reducción, lo que lleva a la formación de diferentes derivados.
Hidrólisis: El grupo éster en el compuesto se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como dimetilsulfóxido o acetonitrilo.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno bajo condiciones controladas.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se emplean comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de piperazina sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes estados de oxidación del anillo de piperazina.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se utiliza en el estudio de sistemas biológicos, particularmente en la investigación de interacciones enzima-sustrato y estudios de unión a receptores.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El anillo de piperazina puede interactuar con varios receptores y enzimas, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 1-carboxilato de tert-butilo 4-(2-cloroetil)piperazina
- 1-carboxilato de tert-butilo 2-(2-metilpropil)piperazina
Singularidad
El clorhidrato de 1-carboxilato de tert-butilo 2-isobutilpiperazina es único debido a su patrón de sustitución específico en el anillo de piperazina, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales, donde se requieren interacciones y reactividad específicas.
Propiedades
Número CAS |
1201785-12-7 |
|---|---|
Fórmula molecular |
C13H27ClN2O2 |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H |
Clave InChI |
RQWJCFZPHVSVNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






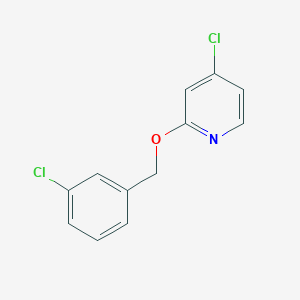

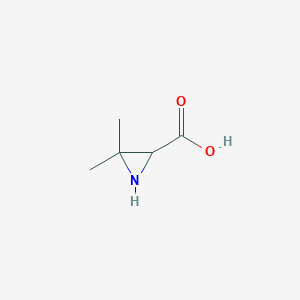
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

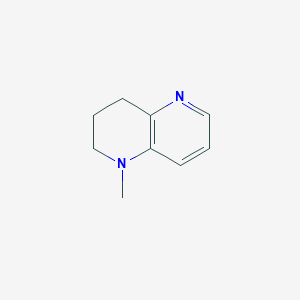
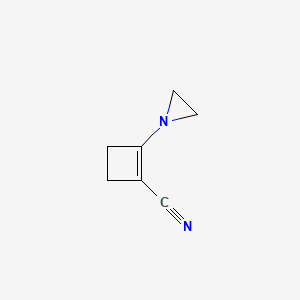
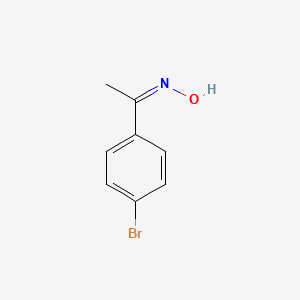
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)

